molecular formula C42H56F2N8O6 B612068 比利纳潘 CAS No. 1260251-31-7

比利纳潘

货号: B612068
CAS 编号: 1260251-31-7
分子量: 806.9 g/mol
InChI 键: PKWRMUKBEYJEIX-DXXQBUJASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

比利纳潘特是一种小分子模拟物,模仿第二线粒体来源的胱天蛋白酶激活剂 (SMAC)。它旨在拮抗凋亡蛋白抑制剂 (IAP),这些抑制剂在各种癌症中经常过度表达。 通过抑制这些蛋白质,比利纳潘特促进癌细胞凋亡,使其成为有希望的癌症治疗候选药物 .

科学研究应用

比利纳潘特具有广泛的科学研究应用,包括:

作用机制

比利纳潘特通过结合并抑制IAP(如X染色体连锁IAP (XIAP)、细胞IAP1 (cIAP1) 和细胞IAP2 (cIAP2))来发挥作用。这种抑制导致胱天蛋白酶的激活,胱天蛋白酶是执行凋亡中起关键作用的酶。 通过促进凋亡,比利纳潘特诱导癌细胞死亡 .

安全和危害

Birinapant is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

生化分析

Biochemical Properties

Birinapant plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the IAP family, including cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). Birinapant binds to the baculoviral IAP repeat (BIR) domains of these proteins, leading to their degradation via the ubiquitin-proteasome pathway . This interaction disrupts the anti-apoptotic functions of IAPs, thereby promoting apoptosis in cancer cells.

Cellular Effects

Birinapant exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the intrinsic apoptosis pathway. This activation involves the degradation of cIAP1 and cIAP2, leading to the formation of a RIPK1:caspase-8 complex and subsequent caspase-8 activation . Additionally, Birinapant has been shown to enhance the presentation of cancer/testis antigen peptides and neoantigens, thereby improving the immunogenicity of tumor cells . This effect is particularly important in the context of combination therapies with immune checkpoint inhibitors.

Molecular Mechanism

At the molecular level, Birinapant exerts its effects by binding to the BIR domains of IAPs, leading to their autoubiquitylation and proteasomal degradation . This degradation results in the activation of caspases, which are crucial for the execution of apoptosis. Birinapant also inhibits the NF-κB survival pathway by preventing the activation of NF-κB-inducing kinase (NIK) and subsequent phosphorylation of IκBα . This dual mechanism of action—promoting apoptosis and inhibiting survival pathways—makes Birinapant a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Birinapant have been observed to change over time. Birinapant is relatively stable and maintains its activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, Birinapant has been shown to induce sustained apoptosis in cancer cells . In in vivo studies, Birinapant administration has led to prolonged tumor suppression and improved survival rates in animal models .

Dosage Effects in Animal Models

The effects of Birinapant vary with different dosages in animal models. At lower doses, Birinapant effectively induces apoptosis and inhibits tumor growth without significant toxicity . At higher doses, Birinapant can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Birinapant is involved in several metabolic pathways, primarily related to its interaction with IAPs. The degradation of cIAP1 and cIAP2 by Birinapant leads to the activation of caspases and the induction of apoptosis . Additionally, Birinapant has been shown to affect the metabolic flux of cancer cells by altering the levels of key metabolites involved in apoptosis and cell survival . These changes in metabolic pathways contribute to the overall anticancer effects of Birinapant.

Transport and Distribution

Birinapant is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, Birinapant localizes to the cytoplasm, where it interacts with IAPs and exerts its apoptotic effects . The distribution of Birinapant within tissues is influenced by factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of Birinapant is primarily in the cytoplasm, where it interacts with IAPs and promotes their degradation . Birinapant does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is closely associated with the presence of IAPs in the cytoplasm, which are its primary targets for inducing apoptosis.

准备方法

合成路线和反应条件: 比利纳潘特是通过多步过程合成的,该过程涉及特定氨基酸衍生物的偶联。关键步骤包括:

    核心结构的形成: 这涉及保护的氨基酸与合适的胺偶联形成肽键。

    脱保护和进一步偶联: 去除保护基团,并偶联额外的氨基酸或肽片段以延长肽链。

    环化和最终修饰: 线性肽环化形成大环结构,然后进行任何必要的修饰以引入官能团。

工业生产方法: 比利纳潘特的工业生产涉及优化合成路线以进行大规模生产。这包括:

    起始原料的选择: 选择高纯度起始原料以确保最终产品的质量。

    反应条件的优化: 优化反应条件,例如温度、溶剂和催化剂,以最大程度地提高产率并减少杂质。

    纯化: 使用结晶、色谱法或重结晶等技术对最终产品进行纯化,以达到所需的纯度。

化学反应分析

反应类型: 比利纳潘特经历各种化学反应,包括:

    氧化: 比利纳潘特可以在特定条件下被氧化形成氧化衍生物。

    还原: 还原反应可用于修饰分子内的特定官能团。

    取代: 取代反应可以引入不同的官能团,从而改变分子的性质。

常用试剂和条件:

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    取代试剂: 卤化剂、亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生具有改变的生物活性的氧化衍生物,而取代反应可以引入新的官能团,从而改变分子的性质。

相似化合物的比较

比利纳潘特属于一类被称为SMAC模拟物的化合物。类似的化合物包括:

    LCL161: 另一种靶向IAP并促进凋亡的SMAC模拟物。

    GDC-0152: 具有不同化学结构的SMAC模拟物,也靶向IAP。

比利纳潘特的独特性: 比利纳潘特独特之处在于它能够选择性地靶向cIAP1,与其他IAP相比具有更大的效力。 这种选择性有助于其在癌症治疗中的疗效和安全性 .

属性

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56F2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155057
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260251-31-7
Record name Birinapant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Birinapant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Birinapant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIRINAPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。